2-phenyl-1H-indol-7-amine
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Overview
Description
2-phenyl-1H-indol-7-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The indole nucleus is a common structural motif in many bioactive molecules, making it an important target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1H-indol-7-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring . Another method is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and efficiency. The reaction typically requires a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole-quinones, and reduced amine derivatives .
Scientific Research Applications
2-phenyl-1H-indol-7-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenyl-1H-indol-7-amine involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to activate receptors that regulate immune responses .
Comparison with Similar Compounds
Similar Compounds
2-phenylindole: Similar in structure but lacks the amine group at the 7-position.
1-phenyl-1H-indole-2-amine: Differing in the position of the amine group.
5-aminoindole: Another indole derivative with an amine group at a different position.
Uniqueness
2-phenyl-1H-indol-7-amine is unique due to the specific positioning of the amine group, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
2-Phenyl-1H-indol-7-amine is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The structure of this compound features an indole ring system with a phenyl substituent at the 2-position and an amine group at the 7-position. This unique arrangement influences its reactivity and biological interactions, allowing it to engage with various molecular targets in biological systems.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Receptors : The indole nucleus can interact with multiple receptors, modulating their activity.
- Enzyme Inhibition : It has been shown to inhibit enzymes that are critical in cancer cell proliferation and immune response regulation.
- Cell Signaling Modulation : The compound can influence signaling pathways associated with apoptosis and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
A549 (Lung Cancer) | 0.98 | High antiproliferative activity |
MCF-7 (Breast Cancer) | 1.5 | Moderate antiproliferative activity |
HeLa (Cervical Cancer) | 2.3 | Significant growth inhibition |
In a study conducted by researchers, compounds derived from indole scaffolds, including this compound, showed preferential suppression of rapidly dividing cells compared to slower-growing fibroblasts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Notably, it demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL .
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
MRSA | 0.98 | Potent antibacterial activity |
E. coli | 1.5 | Moderate antibacterial activity |
Candida albicans | 3.0 | Significant antifungal activity |
Study on Anticancer Effects
In a recent study, derivatives of this compound were synthesized and tested for their antiproliferative effects against various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .
Study on Antimicrobial Effects
Another study focused on the antimicrobial efficacy of this compound against biofilm-forming bacteria such as Pseudomonas aeruginosa. The results indicated that at a concentration of 50 µM, the compound significantly inhibited biofilm formation and reduced GFP expression in engineered strains .
Properties
CAS No. |
500992-15-4 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-phenyl-1H-indol-7-amine |
InChI |
InChI=1S/C14H12N2/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H,15H2 |
InChI Key |
CTTBWYJYKYXXEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)N |
Origin of Product |
United States |
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